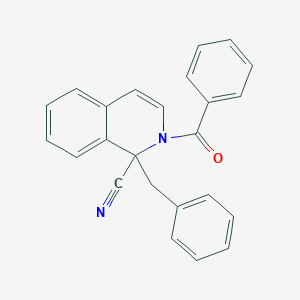![molecular formula C21H26N2O7S B280576 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as MRS2179, is a selective P2Y1 receptor antagonist. It is a compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate acts as a selective P2Y1 receptor antagonist. P2Y1 receptors are G protein-coupled receptors that are involved in platelet aggregation, thrombosis, and inflammation. By blocking P2Y1 receptors, this compound inhibits platelet aggregation and thrombosis, and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have antiplatelet and antithrombotic effects. It inhibits platelet aggregation by blocking P2Y1 receptors, which reduces the risk of thrombosis. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its selectivity for P2Y1 receptors, which allows for specific targeting of these receptors. However, a limitation is that this compound may have off-target effects, which could affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research could focus on its potential therapeutic applications in cardiovascular diseases, such as atherosclerosis and ischemic heart disease. Another area of research could focus on its potential use in the treatment of neurological disorders, such as epilepsy and migraine. Additionally, further research could be conducted to investigate the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.
合成法
The synthesis of 3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with 2-nitrobenzaldehyde, followed by the addition of 2-(methylsulfanyl)ethylamine and 2-methoxyethylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory diseases. It has been shown to have antiplatelet and antithrombotic effects, making it a potential treatment for cardiovascular diseases. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and migraine. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
特性
分子式 |
C21H26N2O7S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
3-O-(2-methoxyethyl) 5-O-(2-methylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O7S/c1-13-17(20(24)29-10-9-28-3)19(15-7-5-6-8-16(15)23(26)27)18(14(2)22-13)21(25)30-11-12-31-4/h5-8,19,22H,9-12H2,1-4H3 |
InChIキー |
FGPHSXSSHGOMEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


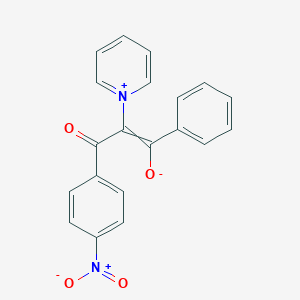
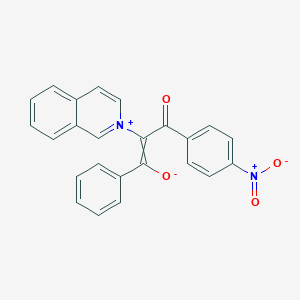
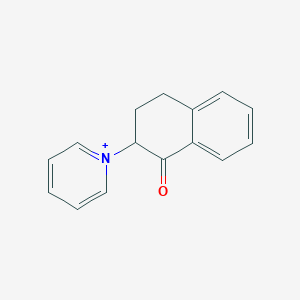
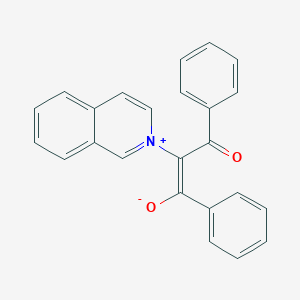
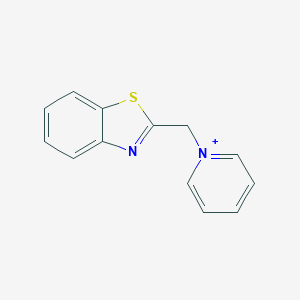
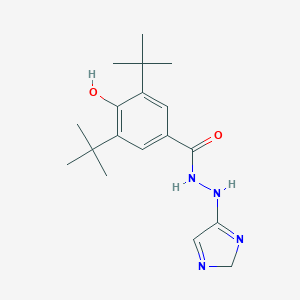
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)

![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
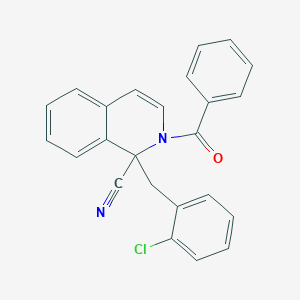
![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
